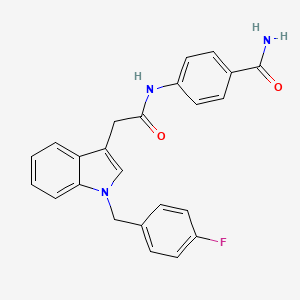

4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

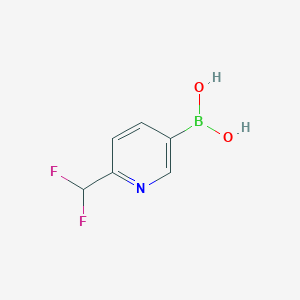

The compound “4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The 4-fluorobenzyl group is a common substituent in medicinal chemistry, known to influence the biological activity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide group, and a 4-fluorobenzyl group . These groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, the amide group, and the 4-fluorobenzyl group . For example, the indole ring is known to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

Compounds bearing the benzyl or 4-fluorobenzyl moieties in the 1-position of the indole ring, closely related to the structure of interest, have shown promising analgesic properties. These compounds were as potent as reference drugs like flupirtine, ibuprofen, and diclofenac in analgesic activity assessments. Notably, a 4-fluorobenzyl derivative demonstrated significant anti-inflammatory activity, highlighting its potential as a lead compound for further pharmacomodulation in pain management and inflammation control F. Fouchard, P. Marchand, G. Baut, P. Emig, B. Nickel, 2001.

Anticancer Activities

Novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives have been synthesized and assessed for cytotoxic activities against cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Compounds with specific substituents on the amide nitrogen atom exhibited potent activity against these cell lines, comparable with the standard drug doxorubicin. This suggests their potential application as anticancer agents, offering a new avenue for cancer therapy development K. K. Vallri, P. Nagaraju, I. K. Viswanath, R. Singh, 2020.

Anticonvulsant Effects

Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, related in structure and function, has unveiled compounds with significant anticonvulsant activities. This highlights the potential of structurally similar compounds to the one for development into anticonvulsant medications, offering alternatives in the treatment of seizure disorders H. Kohn, K. Sawhney, P. Bardel, D. Robertson, J. Leander, 1993.

Antimicrobial and Antioxidant Applications

Derivatives synthesized from the core structure have been explored for their antimicrobial and antioxidant activities. These compounds' ability to combat microbial infections and protect against oxidative stress suggests their utility in addressing infections and diseases associated with oxidative damage, thus broadening the spectrum of potential therapeutic applications T. N. Rao, N. Rao, B. Parvatamma, V. Devi, T. M. Naidu, 2019.

Neuropharmacological Potential

Certain indole derivatives, including those structurally related to "4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide", have been identified in new psychoactive substances, demonstrating affinity for cannabinoid CB1 and CB2 receptors. This underlines the potential for such compounds to be studied further for neuropharmacological applications, including pain management, neurological disorders, and possibly as research tools in neuroscience Zhenhua Qian, Z. Hua, Cui-mei Liu, W. Jia, 2015.

Future Directions

properties

IUPAC Name |

4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c25-19-9-5-16(6-10-19)14-28-15-18(21-3-1-2-4-22(21)28)13-23(29)27-20-11-7-17(8-12-20)24(26)30/h1-12,15H,13-14H2,(H2,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPATANWKJJJBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)

![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)

![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)

![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)

![6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2652902.png)

![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2652903.png)